N-tert-Butoxycarbonyl-L-aspartic acid beta-benzyl ester (Boc-Asp(OBzl)-OH) is a highly standardized, orthogonally protected amino acid building block critical for Boc-strategy solid-phase peptide synthesis (SPPS) and advanced solution-phase fragment condensation. By masking the alpha-amino group with an acid-labile tert-butoxycarbonyl (Boc) moiety and the beta-carboxyl side chain with a benzyl (OBzl) ester, this compound ensures strict regioselectivity during peptide bond formation [1]. The OBzl group exhibits robust stability against the repetitive trifluoroacetic acid (TFA) treatments used for Boc deprotection, yet it can be quantitatively cleaved via strong anhydrous acids (e.g., HF, TFMSA) or mild catalytic hydrogenolysis. This orthogonal cleavage profile provides procurement teams with a versatile, highly processable precursor for both laboratory-scale and industrial peptide manufacturing .
Attempting to substitute Boc-Asp(OBzl)-OH with closely related analogs fundamentally disrupts the orthogonal deprotection logic required for successful synthesis. Replacing it with Boc-Asp(OtBu)-OH in a standard Boc-SPPS workflow results in catastrophic synthesis failure, as the tert-butyl (OtBu) side-chain ester is rapidly cleaved by the TFA used to remove the alpha-amino Boc group, leading to uncontrolled side-chain branching. Conversely, while Boc-Asp(OcHex)-OH (cyclohexyl ester) is sometimes utilized to suppress acid-catalyzed aspartimide formation, it is highly resistant to catalytic hydrogenation; substituting OBzl with OcHex eliminates the ability to perform neutral, acid-free side-chain deprotection in solution-phase workflows [1]. Furthermore, utilizing Fmoc-Asp(OtBu)-OH requires a complete transition to Fmoc-based chemistry, exposing the peptide to repetitive basic conditions (piperidine) that can trigger severe base-catalyzed aspartimide formation in susceptible sequences, making Boc-Asp(OBzl)-OH the mandatory choice for specific acid-cleavable synthetic routes.
In standard Boc-SPPS, the alpha-amino group is repeatedly deprotected using 50% TFA in dichloromethane. Boc-Asp(OBzl)-OH provides an OBzl side-chain ester that remains completely stable under these conditions, ensuring the beta-carboxyl group remains masked throughout the synthesis . In contrast, utilizing Boc-Asp(OtBu)-OH under the same conditions results in rapid, premature side-chain deprotection, as the OtBu group is highly acid-labile and cleaves concurrently with the Boc group. This lack of orthogonality with OtBu leads to immediate side-chain branching during subsequent coupling steps.
| Evidence Dimension | Side-chain ester stability in 50% TFA/DCM |
| Target Compound Data | Boc-Asp(OBzl)-OH (OBzl ester): Stable (>99% intact after 24 hours) |
| Comparator Or Baseline | Boc-Asp(OtBu)-OH (OtBu ester): Unstable (t1/2 < 10 minutes, rapid cleavage) |
| Quantified Difference | >100-fold difference in acid stability under Boc deprotection conditions |
| Conditions | 50% Trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature |
Procurement of the OBzl-protected form is mandatory for Boc-SPPS to maintain side-chain masking during repetitive TFA deprotection cycles.
For solution-phase fragment condensation or the synthesis of highly acid-sensitive peptides, avoiding strong acids (like HF or TFA) during final deprotection is highly desirable. The OBzl group of Boc-Asp(OBzl)-OH can be quantitatively removed via mild catalytic hydrogenation (H2, Pd/C) under neutral conditions [1]. When compared to Boc-Asp(OcHex)-OH, which utilizes a cyclohexyl ester to minimize aspartimide formation in SPPS, the OcHex group is fundamentally resistant to standard catalytic hydrogenation. This makes Boc-Asp(OBzl)-OH the superior and necessary choice when the synthetic route relies on reductive, acid-free side-chain deprotection [2].
| Evidence Dimension | Cleavage efficiency via catalytic hydrogenolysis |
| Target Compound Data | Boc-Asp(OBzl)-OH: Quantitative cleavage of OBzl ester |
| Comparator Or Baseline | Boc-Asp(OcHex)-OH: Resistant to cleavage (intact OcHex ester) |
| Quantified Difference | Complete cleavage vs. zero cleavage under identical reductive conditions |
| Conditions | H2 gas (1 atm), Pd/C catalyst, neutral solvent (e.g., methanol or DMF), room temperature |
Enables the procurement of a building block that supports neutral, acid-free final deprotection workflows, critical for manufacturing acid-sensitive peptide therapeutics.
The foundational purpose of Boc-Asp(OBzl)-OH is to direct peptide bond formation exclusively to the alpha-carboxyl group. By masking the beta-carboxyl group with the OBzl ester, activation reagents (e.g., DCC, EDC, HATU) only react with the alpha position, yielding >99% regioselective coupling [1]. Attempting to use unprotected or crude L-aspartic acid as a cost-saving baseline results in non-selective activation of both carboxyl groups, leading to massive generation of beta-linked impurities, cross-linking, and poly-aspartic acid formation, which drastically reduces the yield of the target linear peptide to near zero .
| Evidence Dimension | Alpha-carboxyl coupling regioselectivity |
| Target Compound Data | Boc-Asp(OBzl)-OH: >99% alpha-linkage |
| Comparator Or Baseline | Unprotected L-Aspartic Acid: Mixed alpha/beta linkages and polymerization |
| Quantified Difference | >99% selectivity vs. uncontrolled multi-site reactivity |
| Conditions | Standard peptide coupling activation (e.g., DCC/HOBt or HATU/DIPEA) in DMF |
Justifies the cost of procuring the fully protected derivative, as unprotected baselines are entirely unprocessable for sequence-specific peptide elongation.
Boc-Asp(OBzl)-OH is the foundational building block for incorporating aspartic acid residues in standard Boc-SPPS workflows. Because the OBzl ester is completely stable to the repetitive TFA treatments required for alpha-amino deprotection, it ensures the side chain remains protected until the final global cleavage step using anhydrous HF or TFMSA .
In advanced solution-phase manufacturing where final products or intermediates are sensitive to strong acids, Boc-Asp(OBzl)-OH is the preferred precursor. Its OBzl side-chain protecting group can be cleanly removed via mild catalytic hydrogenation (Pd/C, H2), allowing for orthogonal, acid-free deprotection that is impossible to achieve with OcHex or OtBu protected analogs[1].
For complex peptide architectures, such as cyclic peptides or branched conjugates, Boc-Asp(OBzl)-OH provides a critical layer of orthogonality. The Boc group can be removed with TFA to allow backbone elongation, while the OBzl group remains intact for later selective removal via hydrogenolysis, enabling highly controlled, site-specific modifications without exposing the peptide to global cleavage conditions .